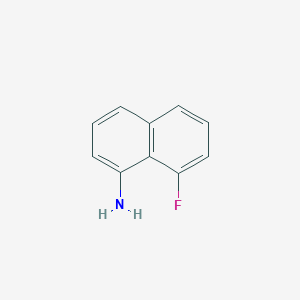

8-Fluoronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGETXCOJGZUORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583015 | |

| Record name | 8-Fluoronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-52-0 | |

| Record name | 8-Fluoronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 8-Fluoronaphthalen-1-amine, a key intermediate in pharmaceutical development. The document outlines experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Core Synthesis Pathway: Fluorination of a Naphthotriazine Intermediate

A practical and scalable synthesis of this compound has been developed, overcoming challenges associated with previous methods.[1] This approach utilizes the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with a hydrogen fluoride-pyridine complex under mild conditions.[1] This method provides a convergent and efficient route to the desired product.

Experimental Protocol

Synthesis of this compound (6) from 1H-naphtho[1,8-de][1][2][3]triazine (15) [1]

-

Reagents and Equipment:

-

Procedure:

-

A solution of hydrogen fluoride-pyridine is prepared and cooled in an ice bath.

-

1H-naphtho[1,8-de][1][2][3]triazine is slowly added to the cooled HF-Py solution over approximately 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

After the addition is complete, the reaction mixture is stirred at room temperature for about 30 minutes, during which a solid may form.

-

The mixture is then carefully poured into a mixture of toluene and ice.

-

The resulting mixture is washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is separated, and the solvent is removed to yield the crude product.

-

The crude product is purified to yield this compound as a red-brown solid.

-

Quantitative Data

The efficiency of the synthesis is dependent on the reaction conditions, particularly the temperature.

| Parameter | Value | Reference |

| Starting Material | 1H-naphtho[1,8-de][1][2][3]triazine | [1] |

| Key Reagent | Hydrogen fluoride-pyridine | [1] |

| Optimal Temperature | 60 °C | [1] |

| Yield | 90.4% | [1] |

| Purity (HPLC) | 96% | [1] |

| Side Product at 120°C | 1-aminonaphthalene (up to 9.5%) | [1] |

Reaction Pathway Visualization

Caption: Synthesis of this compound from a triazine precursor.

Alternative Synthetic Approaches

While the fluorination of the naphthotriazine is a well-documented and efficient method, other synthetic strategies can be considered.

Diazotization of Diaminonaphthalene

A common method for introducing fluorine into an aromatic ring is through the Balz-Schiemann reaction. This would involve the diazotization of a corresponding amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.

-

Hypothetical Workflow:

-

Start with 1,8-diaminonaphthalene.

-

Selectively protect one of the amino groups.

-

Perform a diazotization reaction on the unprotected amino group using a reagent like sodium nitrite in the presence of fluoroboric acid.

-

Thermally decompose the resulting diazonium fluoroborate salt to introduce the fluorine atom.

-

Deprotect the remaining amino group to yield this compound.

-

Caption: A potential multi-step synthesis via the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr) on 1,8-Difluoronaphthalene

Another potential route is the nucleophilic aromatic substitution of an amino group for a fluorine atom on 1,8-difluoronaphthalene. This reaction would require an appropriate nitrogen nucleophile.

-

Hypothetical Workflow:

-

Start with 1,8-difluoronaphthalene, which can be synthesized from 1,8-diaminonaphthalene.[3]

-

React with a source of ammonia or a protected amine equivalent (e.g., using sodium amide).

-

The reaction would proceed via an SNAr mechanism where the amine displaces one of the fluorine atoms.

-

If a protected amine is used, a subsequent deprotection step would be necessary.

-

Caption: A potential synthesis via nucleophilic aromatic substitution.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoronaphthalen-1-amine is an aromatic amine of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's electronic properties, lipophilicity, and metabolic stability. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis of novel materials, and for predicting its behavior in biological and environmental systems. This guide provides a summary of available data for structurally related fluoronaphthalen-1-amines and details the experimental protocols necessary for the comprehensive characterization of this compound.

Core Physicochemical Properties

Table 1: Physicochemical Data for Fluoronaphthalen-1-amine Isomers and Analogs

| Property | 4-Fluoronaphthalen-1-amine | 5-Fluoronaphthalen-1-amine | 8-Bromonaphthalen-1-amine | This compound |

| Molecular Formula | C₁₀H₈FN | C₁₀H₈FN | C₁₀H₈BrN | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol [1] | 161.18 g/mol [2] | 222.08 g/mol [3] | 161.18 g/mol |

| Physical Form | Solid or semi-solid[1] | --- | Pink crystals[3] | --- |

| Melting Point | --- | 60 °C[2] | 86 °C (359 K)[3] | Data not available |

| Boiling Point | --- | 304.7 ± 17.0 °C (Predicted)[2] | --- | Data not available |

| pKa | --- | 3.33 ± 0.10 (Predicted)[2] | --- | Data not available |

| logP | --- | --- | --- | Data not available |

| Solubility | Moderately soluble in organic solvents[4] | --- | --- | Data not available |

Experimental Protocols

The following section details the standard methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology: Capillary Method [5][6][7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (initially a rapid ramp to get an approximate range, followed by a slow ramp of 1-2 °C/minute for precise measurement).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

-

Purity Check: A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound. Impurities generally lead to a depressed and broadened melting range.

Determination of Boiling Point

For liquid compounds or those that can be distilled without decomposition.

Methodology: Thiele Tube Method [8][9][10]

-

Sample Preparation: A small volume of the liquid sample is placed in a small test tube (fusion tube).

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), a thermometer, and a capillary tube sealed at one end.

-

Measurement:

-

The fusion tube containing the sample is attached to the thermometer.

-

A capillary tube is placed in the fusion tube with the open end submerged in the liquid.

-

The assembly is placed in the Thiele tube and heated gently at the side arm.

-

As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Determination of Solubility

Solubility provides insights into the polarity and potential for formulation.

Methodology: Qualitative and Quantitative Determination [11][12]

-

Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a test tube.

-

The mixture is vortexed or shaken vigorously for a set period.

-

Visual inspection determines if the compound has dissolved completely, partially, or is insoluble.

-

This is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

-

Aqueous pH-Dependent Solubility:

-

Quantitative Measurement (e.g., using HPLC):

-

Saturated solutions of the compound in the desired solvent are prepared.

-

The solutions are filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a calibrated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at different pH values, which influences its biological activity and pharmacokinetic properties.

Methodology: Potentiometric Titration [14][15][16]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) if the compound has low aqueous solubility.

-

Titration:

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

-

Methodology: UV-Vis Spectrophotometry [17]

-

Principle: The UV-Vis absorption spectrum of many aromatic compounds changes with their ionization state.

-

Measurement:

-

The UV-Vis spectra of this compound are recorded in a series of buffer solutions with known pH values.

-

The absorbance at a wavelength where the protonated and neutral forms have significantly different extinction coefficients is measured.

-

-

Data Analysis: The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Determination of logP

The logarithm of the octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method [18][19]

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning:

-

A known amount of this compound is dissolved in one of the phases (e.g., n-octanol).

-

A measured volume of this solution is mixed with a measured volume of the other phase (water).

-

The mixture is shaken vigorously for a period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

-

Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined, typically by HPLC or UV-Vis spectrophotometry.

-

Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Methodology: High-Performance Liquid Chromatography (HPLC) [20]

-

Principle: A correlation exists between a compound's retention time on a reverse-phase HPLC column and its logP value.

-

Measurement:

-

The retention time of this compound is measured on a calibrated reverse-phase HPLC system (e.g., C18 column).

-

A series of standard compounds with known logP values are run under the same conditions to create a calibration curve of retention time versus logP.

-

-

Calculation: The logP of this compound is determined by interpolating its retention time on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel aromatic amine such as this compound.

References

- 1. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]

- 2. 5-Fluoronaphthalen-1-amine CAS#: 13720-49-5 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 438-32-4: 4-Fluoro-1-naphthylamine | CymitQuimica [cymitquimica.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. www1.udel.edu [www1.udel.edu]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. agilent.com [agilent.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Profile of 8-Fluoronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 8-Fluoronaphthalen-1-amine, a key intermediate in medicinal chemistry. Due to the limited availability of comprehensive experimental data in public domains, this guide combines the sparse published experimental data with predicted spectroscopic values to offer a valuable resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound (C₁₀H₈FN, Molecular Weight: 161.18 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The following partial ¹H NMR data was reported in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 7.48 | dd | 8.2, 0.9 | H-Ar |

| 7.27 | m | - | H-Ar |

| 7.19 | t | 7.8 | H-Ar |

| 7.03 | m | - | H-Ar (2H) |

| 6.65 | dd | - | H-Ar |

Note: This data is based on limited published information and may be incomplete. Full assignment requires further experimental work.

¹³C NMR Data (Predicted)

The following are predicted ¹³C NMR chemical shifts. These values are estimates based on the analysis of similar fluoronaphthalene and naphthalenamine derivatives and should be confirmed by experimental data. Aromatic carbons typically resonate between 110 and 150 ppm. The carbon attached to the fluorine (C-8) is expected to show a large C-F coupling constant. The carbon bearing the amino group (C-1) will also be significantly affected.

| Predicted Chemical Shift (δ) ppm | Tentative Assignment |

| ~158 (d, ¹JCF ≈ 245 Hz) | C-8 |

| ~145 | C-1 |

| ~135 | C-4a |

| ~128 | C-8a |

| ~127 | C-4 |

| ~126 | C-5 |

| ~122 | C-6 |

| ~120 | C-2 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-7 |

| ~110 | C-3 |

¹⁹F NMR Data (Predicted)

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 8-position. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.

| Predicted Chemical Shift (δ) ppm | Multiplicity |

| -115 to -130 | Multiplet |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) and C=C stretching (aromatic) |

| 1520 - 1480 | Strong | C=C stretching (aromatic) |

| 1280 - 1180 | Strong | C-N stretching |

| 1150 - 1050 | Strong | C-F stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules or radicals.

| m/z | Relative Intensity | Assignment |

| 161 | High | [M]⁺ (Molecular Ion) |

| 142 | Moderate | [M - F]⁺ or [M - NH₃]⁺ |

| 134 | Moderate | [M - HCN]⁺ |

| 115 | Moderate | [C₉H₆]⁺ |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are typically averaged.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A 45° or 90° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common. Several hundred to several thousand scans are usually required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. Proton decoupling is often employed to simplify the spectrum. A reference standard such as CFCl₃ is used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm⁻¹. 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules, typically using an electron energy of 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoronaphthalen-1-amine, a fluorinated aromatic amine with potential applications in synthetic and medicinal chemistry. This document details its chemical identity, synthesis, and key physicochemical and spectroscopic properties, offering valuable information for its use in research and development.

Core Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13720-52-0 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)F |

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes key physicochemical and spectroscopic characteristics, including some data from its synthesis and predicted values based on structurally related compounds such as 1-naphthylamine and 8-bromonaphthalen-1-amine.

| Property | Value/Expected Characteristics | Source/Basis |

| Physical State | Reported as a red-brown solid upon synthesis. | [1] |

| Melting Point | Data not available. Expected to be a solid at room temperature, similar to related naphthalenamines. | |

| Boiling Point | Data not available. Likely to be high, characteristic of aromatic amines. | |

| Solubility | Data not available. Expected to have low solubility in water and good solubility in organic solvents like DMSO. | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.48 (dd, J=8.2 Hz, 0.9 Hz, 1H), 7.27 (m, 1H), 7.19 (t, J=7.8 Hz, 1H), 7.03 (m, 2H), 6.65 (dd, J=8.2 Hz, 1.2 Hz, 1H), 5.66 (s, 2H, -NH₂).[1] | Experimental Data[1] |

| ¹³C NMR | Data not available. Aromatic carbons are expected in the 110-150 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant. | Predicted |

| IR Spectroscopy | Expected to show characteristic N-H stretching bands for a primary amine around 3300-3500 cm⁻¹, C-N stretching, and C-F stretching vibrations. | Predicted |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 161.18. | Predicted |

Experimental Protocols

Synthesis of this compound

A practical synthesis of this compound has been reported, achieving a 90.4% yield.[1] The protocol involves the reaction of 1H-naphtho[1,8-de][2]triazine with hydrogen fluoride-pyridine.

Materials:

-

1H-naphtho[1,8-de][2]triazine

-

Hydrogen fluoride-pyridine (HF-Py, 70%/30%, w/w)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

A solution of hydrogen fluoride-pyridine is prepared and cooled in an ice bath.

-

1H-naphtho[1,8-de][2]triazine (100 g, 0.59 mol) is added slowly to the cooled HF-Py solution.

-

The reaction mixture is stirred at 60 °C.

-

Upon completion of the reaction, the mixture is cooled and quenched by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a red-brown solid (86.1 g, 90.4% yield).[1]

Safety Precautions: Hydrogen fluoride-pyridine is highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves, apron, and face shield.[1]

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a straightforward chemical transformation. Subsequently, this compound can serve as a key intermediate in the synthesis of more complex molecules, such as 1-(8-fluoronaphthalen-1-yl)piperazine, a compound of interest in pharmaceutical research.

Caption: Synthetic pathway from 1H-naphtho[1,8-de][2]triazine to this compound and its subsequent conversion.

Biological Activity and Potential Applications

As of the date of this guide, no specific biological activities or signaling pathway involvements have been reported for this compound in the reviewed scientific literature. However, the incorporation of fluorine into aromatic structures is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The fluoronaphthalene scaffold is present in molecules with a range of biological activities. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 8-Fluoronaphthalen-1-amine. Due to the limited availability of experimental crystallographic data for this specific molecule, this report leverages computational chemistry to provide a robust theoretical model of its structure. This document includes key quantitative data on bond lengths, bond angles, and dihedral angles, presented in a clear tabular format. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided, drawing from established methodologies for similar compounds. A visualization of the molecule's conformation and key intramolecular interactions, generated using the DOT language, is also included to facilitate a deeper understanding of its three-dimensional structure.

Introduction

This compound is a halogenated aromatic amine of interest in medicinal chemistry and materials science due to the influence of the fluorine substituent on the molecule's electronic properties, lipophilicity, and metabolic stability. The close proximity of the fluorine and amine groups at the 1 and 8 positions of the naphthalene ring system introduces significant steric and electronic interactions that dictate the molecule's preferred conformation and reactivity. Understanding the precise molecular geometry is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel organic materials. This guide aims to provide a comprehensive overview of the structural and conformational landscape of this compound through computational modeling and a review of relevant experimental techniques.

Molecular Structure and Conformation

The molecular structure of this compound was determined using computational methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Quantitative Structural Data

The key structural parameters obtained from the DFT-optimized geometry of this compound are summarized in the table below. These values provide a quantitative description of the molecule's bond lengths, bond angles, and the dihedral angle that defines the relative orientation of the amine and fluorine substituents.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C(1) - N(1) | 1.385 | |

| C(8) - F(1) | 1.368 | |

| C(1) - C(9) | 1.421 | |

| C(8) - C(9) | 1.425 | |

| N(1) - H(1) | 1.012 | |

| N(1) - H(2) | 1.012 | |

| Bond Angles (°) | ||

| C(2) - C(1) - N(1) | 121.5 | |

| C(9) - C(1) - N(1) | 118.0 | |

| C(7) - C(8) - F(1) | 118.9 | |

| C(9) - C(8) - F(1) | 119.5 | |

| H(1) - N(1) - H(2) | 110.2 | |

| C(1) - N(1) - H(1) | 112.8 | |

| Dihedral Angle (°) | ||

| F(1) - C(8) - C(1) - N(1) | 1.5 |

Note: The atom numbering scheme is provided in the visualization in Section 4.

The calculated data indicates a relatively planar naphthalene core. The peri-substituents, the fluorine atom and the amino group, cause slight distortions from ideal planarity to alleviate steric strain. The F(1)-C(8)-C(1)-N(1) dihedral angle of 1.5° highlights this minor out-of-plane deviation.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A practical synthesis of this compound can be achieved through the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with a fluoride source.[1]

Materials:

-

Pyridine-HF (70% HF)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-naphtho[1,8-de][1][2][3]triazine in toluene.

-

Cool the solution in an ice bath.

-

Slowly add pyridine-HF to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with toluene (3x).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is a critical step for the definitive experimental determination of the molecular structure.

Protocol for Crystal Growth:

-

Solvent Selection: Screen a variety of solvents in which this compound has moderate solubility. Good starting points include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.

-

Slow Evaporation: Prepare a nearly saturated solution of the purified compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free location at a constant temperature.

-

Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble) that is more volatile than the good solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Crystal Mounting and Data Collection: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully mount a single crystal on a goniometer head. Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final molecular structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and purity of the synthesized compound and for providing insights into its solution-state structure.

Protocol for 1H and 19F NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire the 1H and 19F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

1H NMR: The aromatic protons will appear in the range of δ 6.5-8.0 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The coupling patterns of the aromatic protons can provide information about the substitution pattern.

-

19F NMR: A single resonance is expected for the fluorine atom. The chemical shift and coupling to nearby protons (nJHF) can provide further structural confirmation.

-

Visualization of Molecular Conformation

The following diagram, generated using the DOT language, illustrates the computationally optimized structure of this compound, highlighting the key intramolecular interactions and the relative positioning of the substituents.

Caption: Optimized molecular structure of this compound.

Discussion

The peri-positioning of the amino and fluoro groups in this compound leads to significant intramolecular interactions. The computational data suggests a conformation that minimizes steric repulsion between these two groups, resulting in a slight puckering of the naphthalene ring. The close proximity of the N-H bonds of the amine and the lone pairs of the fluorine atom also suggests the potential for a weak intramolecular hydrogen bond of the N-H···F type. This interaction, along with the steric clash, would contribute to the observed conformational preference and could influence the molecule's chemical and physical properties, including its basicity and hydrogen bonding capacity in intermolecular interactions.

The experimental protocols provided offer a clear pathway for the synthesis and rigorous characterization of this molecule. While computational data provides a strong theoretical foundation, experimental validation through X-ray crystallography would be invaluable for confirming the predicted structural parameters.

Conclusion

This technical guide has presented a comprehensive overview of the molecular structure and conformation of this compound, supported by computational data. The provided quantitative structural parameters and the visualization of the molecule's geometry offer valuable insights for researchers in drug discovery and materials science. The detailed experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. Further experimental studies, particularly single-crystal X-ray diffraction, are recommended to validate and refine the computational model presented herein.

References

Health and Safety Information for 8-Fluoronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 8-Fluoronaphthalen-1-amine (CAS No: 13720-52-0). Due to a lack of comprehensive, publicly available data for this specific compound, information from structurally related chemicals, such as 4-Fluoronaphthalen-1-amine and 1-Fluoronaphthalene, has been included for guidance. This information should be used with caution and supplemented with in-house risk assessments. It is not a substitute for a manufacturer-supplied Safety Data Sheet (SDS).

Introduction

This compound is an aromatic amine derivative of naphthalene. Its specific toxicological and safety profile has not been extensively documented in publicly accessible literature. This guide aims to provide a comprehensive overview of the known data and infer potential hazards based on the chemistry of the compound and data from its isomers and related molecules. Aromatic amines as a class are known to have various toxicological concerns, and fluorinated organic compounds can exhibit unique reactivity and metabolic pathways. Therefore, a cautious approach is warranted when handling this compound.

Hazard Identification and Classification

No specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound was found. However, based on the data for the closely related isomer, 4-Fluoronaphthalen-1-amine, the following hazards are anticipated[1][2]:

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Pictogram:

-

(GHS07)[1]

The following DOT script visualizes the potential hazard relationships for this compound based on data from its isomer.

Caption: Anticipated GHS health hazards of this compound.

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information[3]:

| Property | Value | Source |

| Molecular Formula | C10H8FN | ChemicalBook[3] |

| Molecular Weight | 161.18 g/mol | ChemicalBook[3] |

| Appearance | Off-white to pink Solid | ChemicalBook[3] |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook[3] |

Safe Handling and Storage

Given the anticipated hazards, the following handling and storage procedures are recommended. These are based on general best practices for handling aromatic amines and laboratory chemicals of unknown toxicity, as well as information for related compounds[4][5].

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood[4].

-

Avoid contact with skin, eyes, and clothing[5].

-

Avoid inhalation of dust or vapors[4].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), a lab coat, and safety goggles or a face shield[6].

-

Wash hands thoroughly after handling[7].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

-

Keep away from incompatible materials such as strong oxidizing agents[5].

-

Store at the recommended temperature of 2-8°C and protect from light[3].

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention[4][8]:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire and Explosion Hazards

Data for 1-Fluoronaphthalene suggests it is a combustible material[5].

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

-

Hazardous Combustion Products: May include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[5].

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[4].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE) as described in Section 4. Avoid breathing dust and contact with the material[4].

-

Environmental Precautions: Prevent entry into drains, sewers, or waterways[4].

-

Methods for Cleaning Up: For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a chemical waste container. Ventilate the area and wash the spill site after material pickup is complete[10].

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) for this compound was found in the searched literature. Aromatic amines are a class of compounds that can have various toxic effects, including methemoglobinemia and carcinogenicity. The presence of a fluorine atom can influence the metabolic pathways and potential toxicity. 1-Naphthylamine, a related compound, is a known bladder carcinogen[11].

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals for properties such as acute toxicity, skin and eye irritation, and mutagenicity would be appropriate to generate the necessary data.

Signaling Pathways

There is no specific information available regarding the signaling pathways affected by this compound. The reactivity of aromatic amines suggests potential for metabolic activation to reactive intermediates that can form adducts with DNA and proteins, a common mechanism of toxicity for this class of compounds. The general reactivity of amines with various reagents is known and can be a starting point for understanding potential biological interactions[12].

The following diagram illustrates a generalized workflow for assessing the safety of a novel chemical compound, which would be applicable to this compound.

Caption: A general workflow for chemical safety assessment.

Data Gaps and Recommendations

There are significant data gaps regarding the health and safety of this compound. Key missing information includes:

-

A complete and verified Safety Data Sheet (SDS).

-

Experimental data on physical and chemical properties.

-

Acute and chronic toxicity data.

-

Carcinogenicity, mutagenicity, and reproductive toxicity data.

-

Information on metabolic pathways and mechanisms of toxicity.

It is strongly recommended that any organization handling this compound conduct a thorough risk assessment and consider commissioning toxicological studies to fill these critical data gaps. Until such data is available, this compound should be handled as a potentially hazardous substance with appropriate engineering controls and personal protective equipment.

References

- 1. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]

- 2. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]

- 3. 1-AMINO-8-FLUORONAPHTHALENE CAS#: 13720-52-0 [amp.chemicalbook.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to 8-Fluoronaphthalen-1-amine for Researchers and Drug Development Professionals

Introduction: 8-Fluoronaphthalen-1-amine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the fluorine substituent on the naphthalene core, make it a versatile precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS No: 13720-52-0) is available from several commercial suppliers. The following table summarizes the key information for sourcing this compound.

| Supplier | Catalog Number | Purity/Specification | Additional Information |

| --INVALID-LINK-- | CB9711818 | Not specified | Provides basic chemical properties. |

| --INVALID-LINK-- | 13720-52-0 | Not specified | Lists MDL number MFCD11848620. |

| --INVALID-LINK-- | 13720-52-0 | Not specified | Provides molecular weight and MDL number. |

| --INVALID-LINK-- | AA0012V8 | Not specified | Lists MDL number MFCD11848620. |

| --INVALID-LINK-- | CS-0379786 | Not specified | Lists the compound under ChemScene. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 13720-52-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈FN | --INVALID-LINK-- |

| Molecular Weight | 161.18 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pink solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, protect from light | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A practical and scalable synthesis of this compound has been reported, starting from the readily available 1,8-diaminonaphthalene.[1] This method overcomes the challenges associated with previous synthetic routes. The key transformation involves the reaction of 1H-naphtho[1,8-de][1][2][3]triazine with hydrogen fluoride-pyridine.

Materials:

-

Hydrogen fluoride-pyridine (HF-Py)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a suitable reaction vessel, dissolve 1H-naphtho[1,8-de][1][2][3]triazine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen fluoride-pyridine to the cooled solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 60 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Carefully quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to obtain a red-brown solid.[1]

Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine from this compound

This compound is a key intermediate in the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine, a valuable scaffold in drug discovery.[1][4]

Materials:

-

This compound

-

Bis(2-chloroethyl)amine hydrochloride

-

Tetrabutylammonium iodide

-

Hexyl alcohol

-

Anhydrous chlorobenzene

-

Nitrogen gas

Procedure:

-

Combine this compound, bis(2-chloroethyl)amine hydrochloride, tetrabutylammonium iodide, and hexyl alcohol in anhydrous chlorobenzene in a three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser.

-

Degas the mixture by bubbling nitrogen through it for approximately 20 minutes.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction.

-

Upon completion, cool the reaction mixture and proceed with the appropriate workup and purification steps to isolate 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride.[4]

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated building block, offers a strategic entry point for incorporating these beneficial properties into drug candidates.

A notable application of the 1-(8-fluoronaphthalen-1-yl)piperazine scaffold, derived from this compound, is in the development of anticancer agents. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative has been synthesized and shown to specifically target carbonic anhydrase IX (CA IX), an enzyme crucial for cancer cell survival in hypoxic environments.[2] This compound induces cell death in colorectal cancer cells through multiple mechanisms, including ferroptosis, apoptosis, and autophagy.[2]

Visualizations

Synthesis Workflow of 1-(8-Fluoronaphthalen-1-yl)piperazine

The following diagram illustrates the synthetic pathway from 1,8-diaminonaphthalene to 1-(8-fluoronaphthalen-1-yl)piperazine.

Caption: Synthetic route to 1-(8-fluoronaphthalen-1-yl)piperazine.

Signaling Pathway of a 1,8-Naphthalimide-Piperazine Derivative in Colorectal Cancer

The diagram below depicts the mechanism of action of a 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative in colorectal cancer cells.[2]

Caption: Signaling pathway of a CA IX inhibitor in colorectal cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative targets carbonic anhydrase IX to induce ferroptosis, apoptosis and autophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 8-Fluoronaphthalen-1-amine as a Versatile Building Block for Novel Antipsychotic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Fluoronaphthalen-1-amine as a key building block in the synthesis of a promising class of atypical antipsychotic drug candidates. The focus is on derivatives that exhibit dual antagonism at Dopamine D2 and Serotonin 5-HT1A receptors, a hallmark of modern antipsychotic drug design aimed at treating both positive and negative symptoms of schizophrenia with a reduced side-effect profile.

Introduction

This compound is a valuable synthetic intermediate, providing a rigid scaffold and a fluorine substituent that can enhance metabolic stability and binding affinity of the final drug molecule. Its utility is highlighted in the synthesis of 1-(8-fluoronaphthalen-1-yl)piperazine, a core fragment in a new generation of arylpiperazine-based antipsychotics. This document details the synthesis, pharmacological evaluation, and proposed mechanism of action of a representative compound: 4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one .

Data Presentation

The pharmacological profile of atypical antipsychotics is characterized by their binding affinities for various neurotransmitter receptors. While specific data for the title compound is proprietary, the following table presents representative binding affinities (Ki, nM) for analogous arylpiperazine derivatives, demonstrating the typical receptor interaction profile for this class of compounds. A lower Ki value indicates a higher binding affinity.

| Receptor Target | Representative Compound A (Ki, nM) | Representative Compound B (Ki, nM) |

| Dopamine D2 | 15.5 | 2.8 |

| Serotonin 5-HT1A | 2.1 | 0.9 |

| Serotonin 5-HT2A | 5.4 | 1.2 |

| α1-Adrenergic | 25.0 | 15.7 |

| Histamine H1 | 50.2 | 35.1 |

Note: The data presented are for illustrative purposes and represent typical values for structurally related arylpiperazine antipsychotic candidates.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the key synthetic steps from the this compound building block to the final drug candidate.

Caption: Synthetic route to the target antipsychotic agent.

Proposed Mechanism of Action: D2/5-HT1A Receptor Modulation

The therapeutic efficacy of this class of compounds is believed to stem from their dual action on key neurotransmitter systems implicated in schizophrenia.

Caption: Dual D2 and 5-HT1A receptor modulation by the antipsychotic agent.

Experimental Protocols

Synthesis of 1-(8-Fluoronaphthalen-1-yl)piperazine

This protocol describes a common method for the synthesis of the key piperazine intermediate.

Materials:

-

This compound

-

1-Boc-piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide

-

Toluene, anhydrous

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask and heat the mixture to 100 °C with stirring for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified Boc-protected intermediate in dichloromethane.

-

Add an excess of 4 M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield 1-(8-fluoronaphthalen-1-yl)piperazine hydrochloride as a solid.

-

The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.

Synthesis of 4-(4-(8-Fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one

This protocol details the final alkylation step to produce the target drug candidate.

Materials:

-

1-(8-Fluoronaphthalen-1-yl)piperazine

-

4-Chloro-1-(4-fluorophenyl)butan-1-one

-

Potassium carbonate

-

Potassium iodide (catalytic amount)

-

Acetonitrile, anhydrous

Procedure:

-

To a flask, add 1-(8-fluoronaphthalen-1-yl)piperazine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

-

Add anhydrous acetonitrile to the flask.

-

Add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Receptor Binding Assay Protocol (General)

This protocol provides a general method for determining the binding affinity of the synthesized compound for Dopamine D2 and Serotonin 5-HT1A receptors using a radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing human recombinant D2 or 5-HT1A receptors.

-

Radioligand: [³H]Spiperone (for D2) or [³H]8-OH-DPAT (for 5-HT1A).

-

Non-specific binding determinant: Haloperidol (for D2) or Serotonin (for 5-HT1A).

-

Test compound (4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., GF/B), pre-soaked in polyethyleneimine (PEI) for D2 assays.

-

Cell harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding determinant.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound serves as a critical starting material for the synthesis of a novel class of atypical antipsychotic agents. The representative compound, 4-(4-(8-fluoronaphthalen-1-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one, exemplifies a promising drug candidate with a desirable dual D2/5-HT1A receptor profile. The provided synthetic and analytical protocols offer a framework for the development and evaluation of this and related compounds, paving the way for new therapeutic options in the management of schizophrenia and other psychotic disorders.

Application Note and Protocol for the N-alkylation of 8-Fluoronaphthalen-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of an arylamine can significantly modulate its biological activity, physicochemical properties, and reactivity. 8-Fluoronaphthalen-1-amine is a valuable building block, and its N-alkylated derivatives are of interest for various applications. This document provides detailed protocols for the N-alkylation of this compound using two distinct and effective methods: a modern catalytic approach utilizing the "Borrowing Hydrogen" strategy and a classical approach employing alkyl halides.

The "Borrowing Hydrogen" (or hydrogen auto-transfer) methodology is an environmentally benign and atom-economical process that utilizes alcohols as alkylating agents with a metal catalyst, producing water as the only byproduct.[1][2][3] This approach avoids the use of stoichiometric amounts of hazardous alkylating agents and the formation of salt waste streams.[3]

Classical N-alkylation with alkyl halides is a well-established and widely used method.[4] It involves the nucleophilic substitution of a halide by the amine. While effective, this method can sometimes be complicated by over-alkylation, where the secondary amine product reacts further to form a tertiary amine.[4][5] Careful control of reaction conditions and stoichiometry is therefore essential.

This application note provides detailed, step-by-step experimental protocols for both methods, along with a summary of reaction parameters and visualizations of the reaction scheme and experimental workflow.

Data Presentation

Table 1: Summary of General Reaction Conditions for N-Alkylation Methods

| Parameter | Method 1: Borrowing Hydrogen | Method 2: Classical Alkylation |

| Alkylating Agent | Primary or Secondary Alcohol | Alkyl Halide (I > Br > Cl) |

| Catalyst/Promoter | Ru or Ir complex (e.g., [Ru(p-cymene)Cl2]2) | None (or phase transfer catalyst) |

| Base | KOtBu, K2CO3, or Cs2CO3 | K2CO3, Cs2CO3, or an organic base |

| Solvent | Toluene, Dioxane, or Methanol | DMF, DMSO, Acetonitrile, or Acetone |

| Temperature | 70-120 °C | Room Temperature to 100 °C |

| Reaction Time | 16-48 hours | 12-24 hours |

| Key Advantages | Atom-economical, environmentally friendly, uses readily available alcohols.[1][2] | Well-established, wide substrate scope. |

| Potential Issues | Catalyst sensitivity, higher temperatures may be required. | Over-alkylation, formation of salt byproducts, use of potentially hazardous alkyl halides.[4][5] |

Mandatory Visualizations

Caption: General reaction scheme for the N-alkylation of this compound.

Caption: Experimental workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation via Borrowing Hydrogen Strategy

This protocol is adapted from general procedures for the N-alkylation of aromatic amines using a ruthenium catalyst.[1][2]

Materials:

-

This compound

-

Primary alcohol (e.g., benzyl alcohol, 1-pentanol)

-

[Ru(p-cymene)Cl2]2 (or other suitable Ru or Ir catalyst)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Preparation:

-

To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.02 mmol, 2 mol%).

-

Add potassium tert-butoxide (1.0 mmol, 1.0 eq.).

-

-

Reaction Setup:

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add anhydrous toluene (5 mL).

-

Add the primary alcohol (1.0 mmol, 1.0 eq.) via syringe.

-

-

Reaction:

-

Workup:

-

After the reaction is complete (as indicated by TLC/GC-MS), cool the mixture to room temperature.

-

Quench the reaction by slowly adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

-

Purification and Characterization:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Protocol 2: N-Alkylation via Classical Alkylation with an Alkyl Halide

This protocol is a general procedure for the direct N-alkylation of an aromatic amine with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, iodomethane)

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Preparation:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq.). Using a slight excess of a solid base is common.[6]

-

-

Reaction Setup:

-

Add anhydrous DMF (5 mL) to the flask.

-

Stir the suspension for 10-15 minutes at room temperature.

-

Slowly add the alkyl halide (1.1 mmol, 1.1 eq.) to the suspension. To minimize over-alkylation, the alkylating agent can be added slowly.[5]

-

-

Reaction:

-

Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

-

Workup:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (25 mL) and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

-

Purification and Characterization:

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (eluting with a suitable solvent system like ethyl acetate/hexanes) to yield the desired N-alkylated product.

-

Confirm the structure and purity of the final product using spectroscopic methods such as NMR and Mass Spectrometry.

-

References

- 1. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols: Synthesis of Naphthalimide Derivatives from 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalimide derivatives are a significant class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2] These planar tricyclic molecules are known to intercalate with DNA, leading to their investigation as potent anti-cancer agents.[3][4] Furthermore, their inherent fluorescence makes them valuable as cellular imaging agents, fluorescent probes, and organic light-emitting diodes (OLEDs).[2][5] The introduction of a fluorine atom onto the naphthalimide scaffold can significantly modulate the compound's electronic properties, bioavailability, and metabolic stability, making 8-fluoronaphthalen-1-amine a precursor of considerable interest for the synthesis of novel naphthalimide derivatives with potentially enhanced therapeutic or material science applications.

This document provides a detailed protocol for the synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide, a representative naphthalimide derivative prepared from this compound. While direct literature on this specific reaction is limited, the provided methodology is adapted from established protocols for the synthesis of N-aryl naphthalimides.

Synthetic Workflow

The synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide is typically achieved through the condensation of this compound with 1,8-naphthalic anhydride. This reaction proceeds via the formation of a phthalamic acid intermediate, which subsequently undergoes cyclization to form the imide ring.

Caption: Synthetic workflow for the preparation of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide.

Experimental Protocol

This protocol details the synthesis of N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide from this compound and 1,8-naphthalic anhydride.

Materials:

-

This compound

-

1,8-Naphthalic anhydride

-

Glacial Acetic Acid or N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 1,8-naphthalic anhydride (1.0 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as glacial acetic acid or DMF (sufficient to ensure stirring of the suspension).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker of cold water with stirring. A precipitate of the crude product should form.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with water and then with a small amount of cold ethanol to remove residual solvent and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to obtain the pure N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide.

-

Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following table should be used to record the quantitative data from the synthesis.

| Parameter | Value |

| Reactants | |

| This compound (mass, mmol) | |

| 1,8-Naphthalic anhydride (mass, mmol) | |

| Product | |

| Product Name | N-(8-fluoronaphthalen-1-yl)-1,8-naphthalimide |

| Theoretical Yield (g) | |

| Actual Yield (g) | |

| Percentage Yield (%) | |

| Characterization | |

| Melting Point (°C) | |

| ¹H NMR (solvent, ppm) | |

| ¹³C NMR (solvent, ppm) | |

| Mass Spectrometry (m/z) | |

| Elemental Analysis (%) | C: , H: , N: , F: |

Potential Applications and Further Research

Naphthalimide derivatives synthesized from this compound are expected to exhibit a range of valuable properties for drug development and materials science.

-

Anti-Cancer Agents: The planar naphthalimide core is a known DNA intercalator, and the introduction of a fluorine atom may enhance this activity or alter the compound's cellular uptake and distribution, potentially leading to more effective and selective anti-cancer drugs.[3][4]

-

Fluorescent Probes: Naphthalimides are inherently fluorescent, and the electronic perturbations introduced by the fluorine substituent can modulate their photophysical properties.[2] These novel fluorophores could be developed as sensitive probes for detecting specific biomolecules or changes in the cellular microenvironment.

-

Organic Electronics: The electron-withdrawing nature of fluorine can influence the electron affinity and charge transport properties of the naphthalimide system, making these derivatives potential candidates for use as n-type semiconductors in organic electronic devices such as OLEDs and organic solar cells.[5]

Further research should focus on the comprehensive evaluation of the biological activity of these novel derivatives, including their cytotoxicity against various cancer cell lines and their mechanism of action. Detailed photophysical studies are also warranted to explore their potential as fluorescent probes.

Logical Relationship Diagram

Caption: Logical relationship between the starting material, synthesis, and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]

Application Notes and Protocols for the Diazotization of 8-Fluoronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, enabling the transformation of an amino group into a versatile diazonium salt. This intermediate serves as a gateway to a wide array of functional groups through subsequent reactions, such as the Sandmeyer and Schiemann reactions.[1][2] This document provides a detailed experimental procedure for the diazotization of 8-Fluoronaphthalen-1-amine to form the corresponding diazonium salt, a key intermediate in the synthesis of various pharmaceutical and chemical entities. The protocols provided are based on established methods for the diazotization of analogous naphthalen-1-amine derivatives.[3][4]

Data Presentation

The following table summarizes the key reactants and their recommended molar ratios for the diazotization of this compound. These values are derived from general procedures for the diazotization of aromatic amines and specific examples for closely related compounds.[3]

| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Role |

| This compound | 161.17 | 1.0 | Starting Material |

| Hydrochloric Acid (conc.) | 36.46 | 2.0 - 5.0 | Acid Catalyst |

| Sodium Nitrite | 69.00 | 1.0 - 1.5 | Diazotizing Agent |

| Tetrafluoroboric Acid (optional) | 87.81 | 1.0 - 1.2 | Stabilizing Agent |

Experimental Protocols

This section outlines two detailed methodologies for the diazotization of this compound. The first is a classical aqueous procedure, while the second describes a non-aqueous approach.

Protocol 1: Aqueous Diazotization

This protocol is a standard and widely used method for the preparation of aqueous solutions of diazonium salts.[2][5]

Materials:

-

This compound

-